Methaneselenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

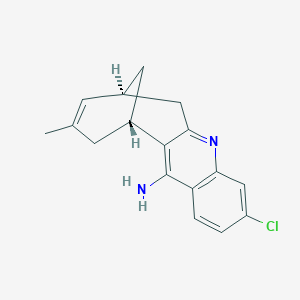

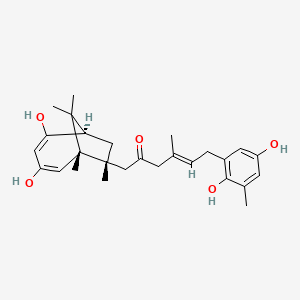

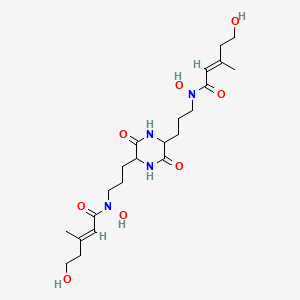

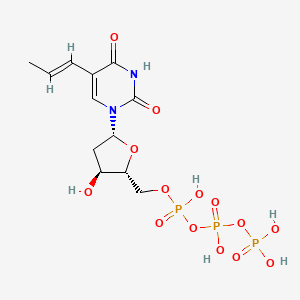

Methylselenol is an organoselenium compound that is a selenium analogue of methanol, comprising a methyl group covalently bound to a selenol group. It has a role as a metabolite and an antineoplastic agent. It is a one-carbon compound and an organoselenium compound.

科学的研究の応用

Methane Conversion and Utilization

Methaneselenol, derived from methane, plays a crucial role in various chemical conversion processes. Research has focused on converting methane into more useful chemicals and fuels, recognizing its vast reserves and potential as an energy source and chemical feedstock. Methane's conversion to ethylene, liquid hydrocarbon fuels, methanol, and formaldehyde involves strategies like steam and carbon dioxide reforming, partial oxidation, Fischer–Tropsch chemistry, and oxidative coupling (Lunsford, 2000). Methanotrophs, bacteria that use methane as their sole carbon source, have been explored for their biotechnological applications, including generating single-cell protein, biopolymers, nanotechnology components, and lipids for biodiesel (Strong, Xie, & Clarke, 2015).

Methane Activation

Methane activation, crucial for converting it to valuable chemicals, remains an intensively studied topic in catalysis. The challenge lies in selectively breaking one of methane's C-H bonds, enabling further chemical conversion. Small gold clusters have been discovered to selectively cleave C-H bonds in methane, forming hydrido methyl complexes, a significant step in this process (Lang et al., 2017).

Environmental Applications

This compound derivatives like methane also play a role in environmental applications. The aerobic methanotrophs are critical in controlling methane fluxes from wetlands, consuming a significant portion of the methane produced in aerobic soils (Chowdhury & Dick, 2013). Strategies for aerobic co-metabolism, including using methane as a substrate, have been explored for the bioremediation of chlorinated solvents (Semprini, 1997).

Methane Sensing and Detection

Advances in technology have led to the development of high-performance methane sensors. Hierarchical ultrathin NiO nanoflakes have been synthesized for methane sensing, demonstrating high sensitivity and selectivity to methane (Zhou et al., 2018).

Catalytic and Photocatalytic Reactions

Catalytic and photocatalytic reactions involving methane are areas of significant interest. Photocatalytic reactions for methane conversion to methanol using light and a semiconductor photocatalyst have been explored as a novel and environmentally friendly approach (Taylor, 2003).

特性

分子式 |

CH3Se |

|---|---|

分子量 |

94.01 g/mol |

InChI |

InChI=1S/CH3Se/c1-2/h1H3 |

InChIキー |

VRDKYJSLDJDLML-UHFFFAOYSA-N |

SMILES |

C[Se] |

正規SMILES |

C[Se] |

同義語 |

methaneselenol methaneselenol, sodium salt methaneselenol, sodium salt, Se-unlabeled methyl selenol methylselenol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)

![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)